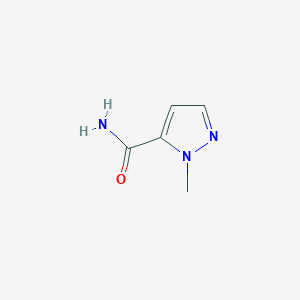

1-Methyl-1H-pyrazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1H-pyrazole-5-carboxamide (MPCA) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 114-116°C and a molecular weight of 156.1 g/mol. MPCA is a cyclic amide with a pyrazole ring, which is formed from the condensation of an amine and a carboxylic acid. MPCA has been used in various scientific experiments, including in the synthesis of several compounds, in the study of enzyme inhibition, and in the study of the mechanism of action of drugs.

Wissenschaftliche Forschungsanwendungen

Fungizide Anwendungen

1H-Pyrazol-5-carboxamid Derivate haben potente fungizide Aktivitäten gezeigt . Beispielsweise hat Verbindung 9b EC 50 Werte von 3,04 mg/L gegen Erysiphe graminis, ein Pilz, der Mehltau bei Getreide verursacht. Seine fungizide Aktivität ist besser als die der kommerziellen Fungizide Thifluzamid und Azoxystrobin .

Insektizide Anwendungen

Diese Verbindungen zeigen auch insektizide Aktivität. Verbindung 9l hat LC 50 Werte von 3,81 mg/L gegen Aphis fabae, eine Art von schwarzer Fliege. Dieses Niveau der insektiziden Aktivität ist vergleichbar mit dem kommerziellen Insektizid Tolfenpyrad .

Pestizide Design

1H-Pyrazol-5-carboxamid Verbindungen, die den Phenylthiazol-Rest enthalten, könnten als Vorläuferstruktur für die weitere Entwicklung von Pestiziden betrachtet werden . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Pestizide hin.

Nematoden Anwendungen

1-Ethyl-3-methyl-1H-pyrazol-5-carboxamid Derivate wurden auf ihre nematoziden Eigenschaften untersucht. Nematoden sind eine Art von Wurm, der Schäden an Nutzpflanzen verursachen kann, daher können Verbindungen mit nematoziden Eigenschaften in der Landwirtschaft nützlich sein.

Antiproliferative Mittel

Einige N-methyl-substituierte Pyrazolcarboxamid-Derivate haben antiproliferative Aktivitäten gezeigt . Beispielsweise zeigte Verbindung 16 die höchste Aktivität unter den synthetisierten Verbindungen mit 64,10% gegen die menschliche Gebärmutterhalskrebszelllinie (HeLa) .

Krebsforschung

Die methylsubstituierten Pyrazolcarbonsäure (4) und Carboxamid (16) Derivate mit antiproliferativen Aktivitäten mit 80,82% bzw. 64,10% und Verbindung 13 mit moderater Aktivität (61,26%) gegen die menschliche Gebärmutterhalskrebszelllinie könnten potenzielle Leitverbindungen für die Entwicklung neuer Antikrebsmittel sein .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-methyl-1H-pyrazole-5-carboxamide is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Mode of Action

1-Methyl-1H-pyrazole-5-carboxamide acts as an antagonist to the AHR . It inhibits TCDD-mediated nuclear translocation and DNA binding of AHR, and also inhibits TCDD-induced luciferase activity . This means that it prevents the activation of AHR, thereby blocking the downstream effects of AHR activation .

Biochemical Pathways

The AHR pathway is the primary biochemical pathway affected by 1-methyl-1H-pyrazole-5-carboxamide . The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .

Result of Action

The molecular and cellular effects of 1-methyl-1H-pyrazole-5-carboxamide’s action are primarily related to its inhibition of the AHR pathway . By blocking AHR activation, it can potentially alter the course of diseases where AHR modulation plays a role .

Action Environment

The action of 1-methyl-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s efficacy . Additionally, factors related to the microbiota and host metabolism, which can produce structurally diverse compounds that activate AHR, might also influence the action of 1-methyl-1H-pyrazole-5-carboxamide .

Biochemische Analyse

Cellular Effects

Some pyrazole derivatives have shown remarkable bioactivity, such as Chloantraniliprole and Tebufenpyrad . These compounds have been found to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Pyrazoles are known to interfere with a number of key life functions in certain organisms . For example, Fluxapyroxad, a pyrazole derivative, interferes with the production of succinate dehydrogenase, the complex II in the mitochondrial respiration chain, which in turn interferes with the tricarboxylic cycle and mitochondrial electron transport .

Temporal Effects in Laboratory Settings

Some pyrazole derivatives have shown potent fungicidal and insecticidal activity .

Metabolic Pathways

Some pyrazole derivatives are known to activate the aryl hydrocarbon receptor (AHR), driving the expression of xenobiotic metabolizing enzymes such as CYP1A1 .

Transport and Distribution

Some pyrazole derivatives are known to interfere with key life functions, suggesting they may be transported and distributed within cells and tissues .

Eigenschaften

IUPAC Name |

2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKTVNIVSWSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What biological activities have been explored for 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A1: 1-Methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated promising activity against various targets, including:

- Phosphodiesterase 10A (PDE10A): Derivatives exhibiting exceptional PDE10A inhibitory effects have been explored as potential therapeutic agents for schizophrenia. []

- Androgen Receptor (AR): Certain derivatives have been investigated for their anti-prostate cancer activity by targeting AR signaling, a key driver in prostate cancer progression. []

- Insect Respiratory Complex I: Research has focused on designing insecticidal agents targeting insect respiratory complex I, drawing inspiration from commercial insecticides like tebufenpyrad and tolfenpyrad. []

- Parasitic Nematodes: Derivatives have been studied for anthelmintic activity against Haemonchus contortus, a parasitic nematode affecting sheep. []

Q2: What is known about the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A2: SAR studies have revealed crucial insights into the influence of structural modifications on biological activity:

- Insecticidal Activity: Introducing imine, oxime ether, oxime ester, and dihydroisoxazoline groups into the pyrazole-5-carboxamide scaffold significantly impacts insecticidal activity against various insect species. [, ] The specific structure-activity relationship varies depending on the target insect species.

- Anti-prostate Cancer Activity: Modifications based on lead compounds have led to the identification of derivatives with enhanced antiproliferative activity against prostate cancer cell lines. []

Q3: Have any toxicity concerns been associated with 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A: Yes, a study highlighted an unexpected acute toxicity in a rodent model, despite the compounds lacking overt cytotoxicity in mammalian cell lines under standard in vitro conditions. [] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration, suggesting this mechanism as a potential contributor to the observed toxicity. This emphasizes the importance of incorporating mitochondrial toxicity assessments early in the drug discovery process.

Q4: What analytical techniques are employed for the characterization of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A4: Various analytical techniques are employed to characterize these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of the synthesized compounds. [, , ]

- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, confirming the molecular formula and structure of the compounds. [, , ]

Q5: What are the potential advantages of using polymer-supported reagents in the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives?

A: Utilizing polymer-supported reagents, such as polymer-bound activated esters, in the synthesis and purification of 1-methyl-1H-pyrazole-5-carboxamide libraries offers several advantages: [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)

![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)